1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1479908-62-7
VCID: VC3065829
InChI: InChI=1S/C12H14ClNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17)
SMILES: C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Cl)O
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.7 g/mol

1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid

CAS No.: 1479908-62-7

Cat. No.: VC3065829

Molecular Formula: C12H14ClNO3

Molecular Weight: 255.7 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid - 1479908-62-7

Specification

CAS No. 1479908-62-7
Molecular Formula C12H14ClNO3
Molecular Weight 255.7 g/mol
IUPAC Name 1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H14ClNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17)
Standard InChI Key YHOKTRDZRXYWPQ-UHFFFAOYSA-N
SMILES C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Cl)O
Canonical SMILES C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Cl)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid consists of a pyrrolidine core with a carboxylic acid substituent at position 3 and a (5-chloro-2-hydroxyphenyl)methyl group attached to the nitrogen atom at position 1. This compound belongs to the broader class of substituted pyrrolidines, which have demonstrated significant biological activities across various therapeutic areas. The presence of both a carboxylic acid moiety and a hydroxyphenyl group suggests potential for hydrogen bonding interactions with biological targets.

Physicochemical Properties

Based on its structural features, 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid is expected to possess moderate solubility in polar solvents due to its carboxylic acid and hydroxyl groups. The predicted physicochemical properties are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid

PropertyPredicted ValueBasis of Prediction
Molecular Weight~269.7 g/molCalculated from molecular formula
LogP1.5-2.5Based on similar pyrrolidine derivatives
Hydrogen Bond Donors2Carboxylic acid and hydroxyl groups
Hydrogen Bond Acceptors4N, COO-, OH, and Cl atoms
pKa (carboxylic acid)~3.5-4.5Comparable to related compounds
Water SolubilityModerateDue to presence of polar functional groups

The chloro substituent at the 5-position of the phenyl ring likely contributes to enhanced lipophilicity, while the hydroxyl group at position 2 may facilitate hydrogen bonding interactions with potential biological targets.

Related Compounds and Structural Analogues

Comparison with Similar Pyrrolidine Derivatives

Several structurally related compounds have been investigated for their biological properties. For instance, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue have shown antimicrobial activity against multidrug-resistant pathogens . The structural similarities between these compounds and 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid are noteworthy, particularly the presence of hydroxyphenyl groups and carboxylic acid functionalities.

Another related compound, 1-(5-chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid, shares the chloro-substituted phenyl ring motif attached to a pyrrolidine-carboxylic acid core, though with different connectivity and oxidation states . These structural relationships suggest potential similar biological activities.

Significance of Structural Modifications

The specific substitution pattern in 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid may confer unique biological properties. Studies on pyrrolidine carboxamides have demonstrated that subtle structural variations can significantly impact biological activity . The positioning of the carboxylic acid at carbon-3 of the pyrrolidine ring (rather than at position-2 as in some analogues) could affect binding orientations with potential biological targets.

Synthetic Approaches

Synthetic Challenges

The synthesis of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid may present several challenges, including:

  • Regioselective alkylation of the pyrrolidine nitrogen

  • Protection and deprotection strategies for the hydroxyl and carboxylic acid groups

  • Potential racemization at the stereogenic center at position 3 of the pyrrolidine ring

  • Purification challenges due to the presence of polar functional groups

Potential ActivityRelated Compound EvidenceKey Structural Features
Antimicrobial (Gram-positive)1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Chloro-hydroxyphenyl-pyrrolidine framework
Antifungal3,5-dichloro-2-hydroxyphenyl analogues Halogenated hydroxyphenyl moiety
InhA Enzyme InhibitionPyrrolidine carboxamides Pyrrolidine core with carboxylic functionality
AnticancerPyrrolidone derivatives with azole moieties Pyrrolidine framework with modified phenyl substituents

Structure-Activity Relationship Considerations

Significance of the Hydroxyl Group

The presence of a hydroxyl group at position 2 of the phenyl ring in 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid may be crucial for biological activity. Research on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated that the hydroxyl substituent contributes significantly to antimicrobial activity . This functional group likely facilitates hydrogen bonding interactions with biological targets.

Impact of Chloro Substitution

The chloro substituent at position 5 of the phenyl ring may enhance membrane permeability and binding affinity to biological targets. Studies on 3,5-dichloro-2-hydroxyphenyl analogues have shown improved antimicrobial activity compared to non-halogenated counterparts . This suggests that the chloro group in 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid may contribute positively to its potential biological profile.

Stereochemistry Considerations

The stereochemistry at carbon-3 of the pyrrolidine ring likely influences biological activity. Research on pyrrolidine carboxamides has demonstrated that typically only one enantiomer exhibits significant biological activity . This suggests that potential future research on 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid should include investigation of its stereoisomers.

Analytical Characterization

Spectroscopic Properties

The structural features of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid would give rise to characteristic spectroscopic signals. In proton NMR, distinct signals would be expected for the pyrrolidine ring protons, the benzylic methylene group, the aromatic protons, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

In infrared spectroscopy, characteristic absorption bands would be expected for the carboxylic acid (typically 1700-1725 cm⁻¹ for C=O stretching), hydroxyl group (broad band around 3300-3600 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹).

Chromatographic Behavior

Based on its structural features, 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid would likely exhibit moderate retention on reversed-phase HPLC systems. The presence of both lipophilic (aromatic ring with chloro substituent) and hydrophilic (carboxylic acid and hydroxyl group) moieties would influence its chromatographic behavior. Depending on pH conditions, its retention time would vary due to ionization of the carboxylic acid and potentially the phenolic hydroxyl group.

Research Gaps and Future Directions

Current Knowledge Limitations

Despite the potential therapeutic relevance of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid, direct research on this specific compound appears limited in the current literature. Several important aspects warrant investigation:

  • Efficient synthetic routes and scalability

  • Comprehensive physicochemical characterization

  • Evaluation of biological activities across multiple therapeutic areas

  • Structure-activity relationship studies through systematic structural modifications

  • Investigation of stereochemical impact on biological activity

Recommended Research Strategies

Future research on 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid should consider:

  • Development of efficient, stereoselective synthetic routes

  • Systematic evaluation of antimicrobial activities against drug-resistant pathogens

  • Investigation of potential enzyme inhibitory activities, particularly against bacterial targets

  • Assessment of anticancer properties in various cell line models

  • Computational studies to predict binding modes with potential biological targets

  • Modification of functional groups to optimize pharmacological properties

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